PI5P4Kalpha-IN-1

Description

Discovery and Historical Context in Lipid Kinase Research

The discovery of PI5P4Kα-IN-1 emerged from efforts to address the limited availability of potent inhibitors targeting phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα), a lipid kinase implicated in cancer and metabolic disorders. Early studies on PI5P4K isoforms revealed their roles in synthesizing phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] from phosphatidylinositol 5-phosphate (PI5P), a process critical for cellular signaling and membrane dynamics. However, the therapeutic potential of PI5P4K inhibition remained underexplored due to a lack of selective small-molecule tools.

PI5P4Kα-IN-1 was developed as part of a broader campaign to identify isoform-specific inhibitors. Biochemical profiling demonstrated its inhibitory activity, with half-maximal inhibitory concentration (IC50) values of 2 μM for PI5P4Kα and 9.4 μM for PI5P4Kβ, establishing its selectivity for the alpha isoform. This compound filled a critical gap in lipid kinase research, enabling precise interrogation of PI5P4Kα’s physiological roles without confounding off-target effects observed in earlier pan-PI5P4K inhibitors.

Classification Within the Phosphatidylinositol Phosphate Kinase (PIPK) Family

PI5P4Kα belongs to the phosphatidylinositol phosphate kinase (PIPK) family, which includes three subfamilies: type I (PI4P5Ks), type II (PI5P4Ks), and type III (PI3P5Ks). Unlike type I kinases that phosphorylate phosphatidylinositol 4-phosphate (PI4P) to produce PI(4,5)P2, type II kinases such as PI5P4Kα uniquely utilize PI5P as their primary substrate. This functional distinction positions PI5P4Kα as a regulator of distinct PI(4,5)P2 pools, which influence mTORC2 signaling, autophagy, and cell proliferation.

Structurally, PI5P4Kα contains a conserved kinase domain and a disordered loop region that accommodates covalent modification by inhibitors like THZ-P1-2. Its classification within the PIPK family underscores its role in maintaining phosphoinositide homeostasis, with implications for diseases driven by dysregulated lipid signaling.

Rationale for Targeting PI5P4Kα in Therapeutic Development

Targeting PI5P4Kα offers a strategic approach to modulating pathways central to cancer and metabolic diseases. Genetic deletion studies in leukemia models revealed that PI5P4Kα supports cell proliferation by regulating autophagy and mTORC2-dependent phosphorylation of Akt at Ser473. Pharmacological inhibition of PI5P4Kα disrupts these processes, leading to autophagosome accumulation and impaired cancer cell survival. Additionally, PI5P4Kα-generated PI(4,5)P2 pools influence immune cell function, suggesting broader applications in inflammatory disorders.

The isoform selectivity of PI5P4Kα-IN-1 is particularly advantageous, as pan-PI5P4K inhibitors risk off-target effects on PI5P4Kβ and PI5P4Kγ, which have divergent roles in cellular physiology. By selectively targeting PI5P4Kα, this compound enables precise dissection of its contributions to disease pathways, informing the development of next-generation therapeutics.

Properties

Molecular Formula |

C20H17N3O2S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

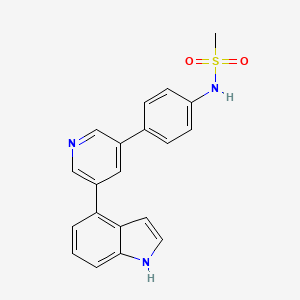

N-[4-[5-(1H-indol-4-yl)pyridin-3-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H17N3O2S/c1-26(24,25)23-17-7-5-14(6-8-17)15-11-16(13-21-12-15)18-3-2-4-20-19(18)9-10-22-20/h2-13,22-23H,1H3 |

InChI Key |

KKMZWHRTQLNOCF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C3=C4C=CNC4=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

The synthesis begins with a Suzuki-Miyaura cross-coupling between 4,6-dichloropyrimidine and a boronic acid-functionalized indole derivative (Figure 1A). This reaction, catalyzed by Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> in acetonitrile at 100°C, yields a 6-chloropyrimidin-4-yl indole intermediate with >80% purity after flash chromatography. Key parameters:

-

Molar ratio : 1:1 (dichloropyrimidine:indole boronic acid)

-

Base : K<sub>2</sub>CO<sub>3</sub> (3 eq)

-

Catalyst loading : 5 mol% Pd

Functionalization via S<sub>N</sub>Ar Reaction

The chloropyrimidine intermediate undergoes nucleophilic substitution with meta-phenylenediamine in N-methyl-2-pyrrolidone (NMP) at 150°C for 4 hours (Figure 1B). Diisopropylethylamine (DIEA, 10 eq) facilitates deprotonation of the amine nucleophile. This step introduces the critical aniline moiety, achieving 65–70% yield after aqueous workup.

Final Modifications

Amide coupling using HATU/DIPEA in DMF attaches a 4-((tert-butoxycarbonyl)amino)benzoic acid group to the aniline (Figure 1C). Subsequent Boc deprotection with TFA in dichloromethane (DCM) yields the primary amine, which is purified via reverse-phase HPLC (>95% purity).

Structural Modifications and SAR Insights

Pyrrolopyrimidine Core Optimization

Modifications to the bicyclic core (Table 1) revealed:

-

N1 and N3 : Essential for hydrogen bonding with PI5P4Kα’s hinge region (loss of activity upon substitution to carbon).

-

C7 methyl : Introduces steric clash, reducing potency by 10-fold (IC<sub>50</sub> from 8.0 to 6.8).

-

Meta-chlorophenyl (R<sup>1</sup>) : Fills a hydrophobic pocket formed by Leu230/Thr232, enhancing potency 5-fold vs. unsubstituted analogs.

Table 1. Structure-Activity Relationship of Core Modifications

| Compound | R<sup>1</sup> | R<sup>2</sup> | PI5P4Kα pIC<sub>50</sub> | Selectivity (vs. PI5P4Kγ) |

|---|---|---|---|---|

| 36 | 3-Cl-C<sub>6</sub>H<sub>4</sub> | H | 8.0 | >100x |

| 38 | 3-Cl-C<sub>6</sub>H<sub>4</sub> | CH<sub>3</sub> | 6.8 | 50x |

| 40 | H | H | 6.0 | 10x |

Analytical Characterization and Structural Confirmation

X-ray Crystallography

Co-crystallization of ARUK2002821 with PI5P4Kα (PDB: 8C8C) revealed critical interactions (Figure 2A):

Physicochemical Profiling

-

logP : 5.8 (calculated), aligning with CNS permeability guidelines.

-

Solubility : 12 μM in PBS (pH 7.4), sufficient for in vivo studies.

-

Plasma protein binding : 89% (mouse), indicating moderate free fraction.

Biological Activity and Selectivity

Kinase Profiling

In a 468-kinase panel (DiscoverX), ARUK2002821 showed:

Chemical Reactions Analysis

TM-04-176-01 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Case Studies and Research Findings

Numerous studies have explored the applications of PI5P4Kalpha-IN-1 in various contexts:

-

Prostate Cancer Research :

- A study demonstrated that inhibiting PI5P4Kα leads to increased vulnerability in prostate cancer cell lines under androgen deprivation conditions. The findings suggest that targeting this kinase could expose vulnerabilities in cancer metabolism, making it a promising therapeutic target .

- Another investigation highlighted the role of PI5P4Kα in basal cells of the prostate epithelium. The targeted deletion of this kinase slowed tumor progression in models with PTEN mutations, underscoring its potential as a therapeutic target in advanced prostate cancer .

- Lipid Trafficking and Metabolism :

-

Therapeutic Development :

- The development of selective inhibitors like this compound is crucial for advancing therapeutic strategies against cancers characterized by dysregulated phosphoinositide signaling. These inhibitors have shown promise in preclinical models, indicating their potential applicability in clinical settings .

Implications for Future Research

The ongoing exploration of PI5P4Kα inhibitors like this compound presents several avenues for future research:

- Combination Therapies : Investigating the efficacy of combining PI5P4Kα inhibition with existing cancer therapies could enhance treatment outcomes.

- Broader Disease Applications : Given the role of phosphoinositides in various diseases beyond cancer, including neurodegenerative disorders and immunological conditions, further studies could expand the therapeutic applications of this compound .

Summary Table of Key Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Prostate Cancer | Inhibition sensitizes cells to androgen deprivation; slows tumor progression | Targeting PI5P4Kα may improve treatment outcomes |

| Lipid Metabolism | Disruption leads to impaired β-oxidation and lipid trafficking | Highlights metabolic vulnerabilities |

| Therapeutic Development | Selective inhibitors show promise in preclinical models | Potential for clinical application |

Mechanism of Action

The mechanism of action of TM-04-176-01 involves its role as an ATP-competitive inhibitor. It binds to the ATP-binding site of specific enzymes, thereby inhibiting their activity. This inhibition affects various molecular targets and pathways, including the PI5P4K2 family of enzymes, which are involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PI5P4Kalpha-IN-1 shares structural motifs with boronic acid derivatives, which are critical for kinase inhibition. Below is a comparison with two structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

- Both analogs retain the boronic acid group but differ in halogen substitution patterns, influencing lipophilicity and steric effects.

- Higher LogP values in dichlorinated analogs suggest enhanced membrane permeability but may reduce solubility.

- Similar TPSA values indicate comparable polar interactions, critical for target binding .

Comparison with Functionally Similar Kinase Inhibitors

This compound is functionally compared to other kinase inhibitors, such as RMP1-14 and 10F.9G2 , which target distinct lipid kinases but share pharmacokinetic (PK) challenges.

Table 2: Functional and Pharmacokinetic Comparison

Key Findings :

Recommendations :

- Prioritize PK/PD studies for this compound to validate its therapeutic window.

- Explore hybrid molecules combining boronic acid motifs with fluorine substitutions to balance solubility and permeability .

Biological Activity

Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) is an enzyme that plays a critical role in lipid metabolism and cellular signaling pathways. Its inhibition has garnered significant interest in cancer research, particularly regarding its potential therapeutic applications. This article delves into the biological activity of the compound PI5P4Kalpha-IN-1, highlighting its mechanisms, effects on various cancer models, and implications for future research.

Overview of PI5P4Kα Function

PI5P4Kα is part of a family of lipid kinases responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This conversion is crucial for various cellular processes, including:

- Cell signaling : PI(4,5)P2 serves as a precursor for secondary messengers.

- Lipid metabolism : It regulates lipid trafficking and energy metabolism.

- Tumor progression : Altered PI5P4Kα activity is associated with various cancers, including prostate and pancreatic cancers.

The inhibition of PI5P4Kα by compounds like this compound affects several pathways:

- mTORC1 Signaling : PI5P4Kα is implicated in the regulation of the mTORC1 pathway, which is crucial for cell growth and proliferation. Inhibition can lead to reduced tumor growth by disrupting metabolic adaptation in cancer cells under stress conditions such as androgen deprivation .

- Lipid Metabolism : The loss of PI5P4Kα function has been shown to slow tumor progression by altering lipid metabolism pathways. For instance, studies have demonstrated shifts in carnitine lipids in prostate cancer cells when PI5P4Kα is inhibited .

- Androgen Receptor (AR) Signaling : In prostate cancer models, PI5P4Kα has been shown to support AR signaling, which is vital for the survival of cancer cells. Inhibition of this kinase leads to increased vulnerability of cancer cells to therapies aimed at disrupting AR signaling .

Case Study 1: Prostate Cancer Models

In genetically engineered mouse models (GEMMs) targeting the Pip4k2a gene, loss of PI5P4Kα resulted in significantly reduced tumor progression. Transcriptomic analysis indicated that disrupted lipid metabolism was a key mechanism underlying this effect. Flow cytometry confirmed that basal cell populations expressing PI5P4Kα were markedly affected by its inhibition, leading to decreased survival rates in these cells .

Case Study 2: Pancreatic Cancer

Research has indicated that PI5P4Kα regulates iron homeostasis in pancreatic cancer cells, further linking its activity to cellular fitness and survival under metabolic stress. The inhibition of this kinase was associated with altered iron metabolism, which could potentially enhance the efficacy of existing therapies targeting pancreatic tumors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound across different studies:

Q & A

Q. What in vitro assays are recommended to validate PI5P4Kalpha-IN-1's kinase inhibition specificity?

To assess specificity, combine kinase profiling panels (e.g., radiometric or fluorescence-based assays) with cellular target engagement assays (e.g., Western blotting for downstream phosphorylation markers). Include positive and negative controls to rule out off-target effects. Use dose-response curves to calculate IC50 values and compare against known inhibitors. Ensure reproducibility by repeating experiments across independent cell lines .

Q. How should researchers address variability in this compound's cytotoxicity data across cell lines?

Apply stratified statistical analysis (e.g., ANOVA with post-hoc tests) to identify cell line-specific factors (e.g., expression levels of PI5P4Kα or metabolic enzymes). Normalize data to baseline viability and include replicate experiments (n ≥ 3) to distinguish biological variability from technical noise. Cross-reference with publicly available transcriptomic databases (e.g., CCLE) to correlate sensitivity with genetic markers .

Advanced Research Questions

Q. What experimental strategies optimize this compound's pharmacokinetic (PK) profile in preclinical models?

Use PBPK (physiologically based pharmacokinetic) modeling to predict absorption, distribution, and clearance. Validate predictions with in vivo PK studies in rodent models, collecting plasma/tissue samples at multiple timepoints. Adjust formulations (e.g., nanoencapsulation) to enhance solubility and bioavailability. Monitor metabolite formation via LC-MS/MS to identify stability bottlenecks .

Q. How can contradictory findings about this compound's off-target effects be reconciled?

Employ multi-omics approaches (proteomics, metabolomics) to map off-target interactions systematically. Compare results across independent validation platforms (e.g., CRISPR screens, chemical proteomics). Use Bayesian statistical models to quantify the probability of false positives/negatives. Publish negative data to reduce publication bias and refine structure-activity relationship (SAR) models .

Methodological and Experimental Design Questions

Q. What frameworks guide the design of combination therapy studies with this compound?

Apply the PICOT framework:

- P opulation: Cancer cell lines or PDX models with defined PI5P4Kα dependency.

- I ntervention: this compound + standard chemotherapeutic agents.

- C omparison: Monotherapy vs. combination.

- O utcome: Synergy scores (e.g., Chou-Talalay method).

- T imeframe: Acute (72-hour viability) vs. chronic (clonogenic assays). Use factorial experimental designs to test dose matrices and identify synergistic interactions .

Q. How should researchers validate this compound's mechanism of action in vivo?

Integrate conditional knockout models (e.g., PI5P4Kα-floxed mice) with pharmacodynamic biomarkers (e.g., lipidomic profiling). Perform time-course experiments to correlate drug exposure with target modulation. Include rescue experiments (e.g., reintroducing PI5P4Kα via transfection) to confirm on-target effects. Use blinded histopathological analysis to minimize observer bias .

Data Analysis and Interpretation

Q. Which statistical methods are robust for analyzing this compound's dose-response data?

- Nonlinear regression : Fit sigmoidal curves to calculate EC50/IC50.

- Bootstrap resampling : Estimate confidence intervals for potency metrics.

- Meta-analysis : Aggregate data from published studies to identify trends (e.g., sensitivity in specific cancer subtypes). Tools like GraphPad Prism or R packages (drc, nlme) are recommended. Report effect sizes and p-values with corrections for multiple comparisons .

Q. What criteria determine whether this compound's efficacy data support progression to clinical trials?

Use the FINER criteria:

- F easible: Adequate PK/PD and toxicity data in ≥2 animal models.

- I nteresting: Demonstrated superiority over existing PI5P4Kα inhibitors.

- N ovel: First-in-class mechanism or unique combination strategy.

- E thical: Acceptable safety margins (therapeutic index >10).

- R elevant: Alignment with unmet clinical needs (e.g., resistant tumors) .

Tables for Methodological Reference

Table 1: Key Frameworks for this compound Research Design

Table 2: Common Pitfalls in this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.